Ribociclib Succinate

説明

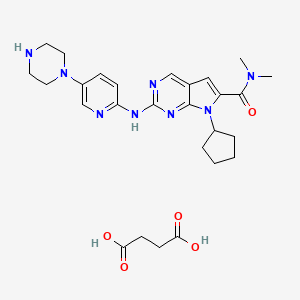

Structure

3D Structure of Parent

特性

IUPAC Name |

butanedioic acid;7-cyclopentyl-N,N-dimethyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N8O.C4H6O4/c1-29(2)22(32)19-13-16-14-26-23(28-21(16)31(19)17-5-3-4-6-17)27-20-8-7-18(15-25-20)30-11-9-24-10-12-30;5-3(6)1-2-4(7)8/h7-8,13-15,17,24H,3-6,9-12H2,1-2H3,(H,25,26,27,28);1-2H2,(H,5,6)(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHANOMFABJQAAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCNCC5.C(CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N8O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301027923 |

Source

|

| Record name | Ribociclib succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374639-75-4 |

Source

|

| Record name | Ribociclib succinate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1374639754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ribociclib succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-cyclopentyl-N,N-dimethyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide butanedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RIBOCICLIB SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BG7HLX2919 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ribociclib Succinate mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of Ribociclib Succinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, marketed as Kisqali®, is a highly selective, orally bioavailable small molecule inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6).[1][2] It is a targeted therapy primarily approved for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer, typically in combination with an aromatase inhibitor or fulvestrant.[1][3] Ribociclib's mechanism is grounded in the modulation of the cell cycle, a fundamental process frequently dysregulated in oncology.[3] By targeting the core machinery of cell cycle progression, Ribociclib effectively induces cell cycle arrest and suppresses tumor proliferation.[4] This document provides a detailed examination of its molecular mechanism, preclinical activity, clinical efficacy, and pathways of resistance.

Core Mechanism of Action: The Cyclin D-CDK4/6-Rb Pathway

The progression of the cell cycle is a tightly regulated process, with the transition from the G1 (presynthetic) phase to the S (synthesis) phase representing a critical commitment point for cellular division. This transition is governed by the cyclin D-CDK4/6-retinoblastoma protein (Rb) pathway.[3]

In normal cellular function, mitogenic signals lead to the expression of D-type cyclins (Cyclin D1, D2, D3). These cyclins bind to and activate CDK4 and CDK6.[4] The active Cyclin D-CDK4/6 complex then phosphorylates the retinoblastoma tumor suppressor protein (Rb).[1] In its hypophosphorylated (active) state, Rb binds to the E2F family of transcription factors, sequestering them and preventing the transcription of genes necessary for S-phase entry.[3] Phosphorylation by CDK4/6 inactivates Rb, causing it to release E2F.[3] The liberated E2F then initiates the transcription of target genes, driving the cell cycle forward from G1 to S phase.[3]

In HR+ breast cancer, this pathway is often hyperactivated, frequently due to the overexpression of Cyclin D1, leading to constitutive Rb phosphorylation and uncontrolled cell proliferation.[1]

Ribociclib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of CDK4 and CDK6.[3] This action prevents the phosphorylation of Rb, thereby maintaining Rb in its active, hypophosphorylated state.[1] As a result, Rb remains bound to E2F, the transcription of S-phase genes is halted, and the cell cycle is arrested in the G1 phase.[1][3][4] This G1 arrest is the primary anti-proliferative mechanism of Ribociclib.

Biochemical and Cellular Activity

The potency and selectivity of Ribociclib have been quantified through a series of preclinical assays. It demonstrates high selectivity for CDK4 and CDK6 with substantially less activity against other kinases, minimizing off-target effects.[1]

| Assay Type | Target/Process | IC50 Value | Reference |

| Biochemical Assay | CDK4/Cyclin D1 | 0.01 µM (10 nM) | [4] |

| CDK6/Cyclin D3 | 0.039 µM (39 nM) | [4] | |

| Cell-Based Assay | pRb Phosphorylation | 0.06 - 1.2 µM | [4] |

| G1 to S Phase Progression | 0.07 - 0.89 µM | [4] | |

| Cellular Proliferation (BrdU) | 0.04 - 3.3 µM | [4] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical data. Below are representative protocols for key experiments used to characterize CDK4/6 inhibitors like Ribociclib.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol assesses the direct inhibitory effect of a compound on purified kinase activity.

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Reconstitute recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes to a working concentration.

-

Prepare a substrate solution containing a recombinant Rb C-terminal fragment.

-

Prepare an ATP solution. The concentration should be near the Km for ATP for the specific kinase.

-

Create a serial dilution of Ribociclib in DMSO, followed by a further dilution in the reaction buffer.

-

-

Assay Procedure:

-

In a 384-well plate, add 5 µL of the diluted Ribociclib solution or DMSO (vehicle control).

-

Add 10 µL of the enzyme/substrate mixture to each well and incubate for 10-20 minutes at room temperature.

-

Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.

-

Incubate the plate for 60 minutes at 30°C.

-

-

Detection:

-

Stop the reaction and quantify the amount of ATP remaining using a luminescence-based kit (e.g., ADP-Glo™). This assay measures ADP produced, which is inversely proportional to the kinase inhibition.

-

Add 25 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for 30 minutes.

-

Read luminescence on a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each Ribociclib concentration relative to the DMSO control.

-

Plot the percent inhibition against the log concentration of Ribociclib and fit the data to a four-parameter logistic equation to determine the IC50 value.[5]

-

Protocol 2: Cell Proliferation (BrdU Incorporation) Assay

This assay measures the effect of a compound on DNA synthesis, a hallmark of cell proliferation.[6]

-

Cell Culture and Treatment:

-

Seed breast cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[7]

-

Treat the cells with a serial dilution of Ribociclib or DMSO (vehicle control) for 48-72 hours.

-

-

BrdU Labeling:

-

Fixation and Denaturation:

-

Immunodetection:

-

Wash the wells with PBS.

-

Add an anti-BrdU primary antibody conjugated to peroxidase and incubate for 60-90 minutes.[7]

-

Wash the wells multiple times to remove unbound antibody.

-

Add a colorimetric substrate (e.g., TMB). The peroxidase enzyme will catalyze a color change.[7]

-

Stop the reaction with an acid solution (e.g., 2.5 N H₂SO₄).

-

-

Data Analysis:

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of proliferation inhibition and determine the IC50 value as described in the kinase assay protocol.[7]

-

Protocol 3: Western Blot for Phosphorylated Rb (pRb)

This method visualizes the reduction of Rb phosphorylation in cells following drug treatment.

-

Sample Preparation:

-

Culture and treat cells with Ribociclib as described in the proliferation assay.

-

Lyse cells on ice in RIPA buffer supplemented with protease and, critically, phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to preserve the phosphorylation state of proteins.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-40 µg of protein lysate per lane by boiling in Laemmli sample buffer.

-

Separate proteins by size using SDS-polyacrylamide gel electrophoresis. Hyperphosphorylated Rb runs slower (appears higher) than the hypophosphorylated form.[10]

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature using a blocking buffer of 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST). Avoid using milk as a blocking agent, as its casein content is phosphorylated and can cause high background.[11]

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Rb (e.g., anti-pRb Ser780 or Ser807/811).

-

Wash the membrane extensively with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

For normalization, a parallel blot or stripping and re-probing of the same membrane should be performed using an antibody against total Rb.[12]

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a digital imager or X-ray film. A decrease in the pRb signal relative to the total Rb signal indicates successful target inhibition by Ribociclib.

-

Clinical Efficacy in HR+/HER2- Breast Cancer

The clinical utility of Ribociclib has been established through a series of large, randomized Phase III trials (the MONALEESA program) in metastatic breast cancer and the NATALEE trial in the adjuvant setting for early breast cancer.

| Trial | Patient Population | Treatment Arms | Median PFS (months) | Median OS (months) | Reference |

| MONALEESA-2 | Postmenopausal, 1st Line | Ribociclib + Letrozole vs. Placebo + Letrozole | 25.3 vs. 16.0 | 63.9 vs. 51.4 | [13][14] |

| MONALEESA-3 | Postmenopausal, 1st/2nd Line | Ribociclib + Fulvestrant vs. Placebo + Fulvestrant | 20.5 vs. 12.8 | Not Reached vs. 40.0 | [13] |

| MONALEESA-7 | Pre/Perimenopausal, 1st Line | Ribociclib + NSAI/Tamoxifen + Goserelin vs. Placebo + ET + Goserelin | 23.8 vs. 13.0 | 58.7 vs. 48.0 | [15][16] |

| Trial | Patient Population | Treatment Arms | Primary Endpoint | 3-Year iDFS Rate | Reference |

| NATALEE | Stage II/III Early Breast Cancer | Ribociclib (3 yrs) + NSAI vs. NSAI Alone | Invasive Disease-Free Survival (iDFS) | 90.7% vs. 87.6% | [17] |

Mechanisms of Resistance

Despite the significant efficacy of Ribociclib, acquired resistance can develop. Understanding these mechanisms is critical for developing subsequent treatment strategies. Resistance can be broadly categorized into two types:

-

Cell Cycle-Specific Resistance: These mechanisms involve alterations within the CDK4/6-Rb pathway itself, rendering the G1 checkpoint control ineffective.

-

Loss of Rb Function: Inactivation of the RB1 gene is a key mechanism of resistance. Without a functional Rb protein, the cell cycle is no longer dependent on CDK4/6 for G1-S progression, making CDK4/6 inhibitors ineffective.

-

CDK Amplification or Upregulation: Increased expression of CDK6 can overcome the inhibitory concentration of the drug. CDK4 amplification is less common but also observed.

-

-

Bypass Track Activation: Cancer cells can activate alternative signaling pathways to bypass the G1 block imposed by CDK4/6 inhibition.

-

Cyclin E-CDK2 Upregulation: Increased activity of the Cyclin E-CDK2 complex can phosphorylate Rb at different sites or phosphorylate other substrates to drive S-phase entry, bypassing the need for CDK4/6.

-

Activation of Mitogenic Pathways: Upregulation of pathways like PI3K/AKT/mTOR or RAS/MEK/ERK can provide strong, sustained proliferative signals that overcome the G1 arrest. For instance, activation of the FGF receptor 1 (FGFR1) signaling pathway has been linked to Ribociclib resistance.

-

Conclusion

This compound is a potent and highly selective inhibitor of CDK4 and CDK6, foundational enzymes in cell cycle control. Its mechanism of action is centered on the restoration of the G1 checkpoint by preventing the hyperphosphorylation of the Rb protein, leading to cell cycle arrest and the suppression of tumor growth. This targeted approach, validated by extensive preclinical data and robust clinical trial results showing significant improvements in progression-free and overall survival, has established Ribociclib as a standard of care in HR+/HER2- breast cancer.[13][16] Ongoing research into the mechanisms of resistance continues to inform the development of rational combination therapies and next-generation strategies to further improve patient outcomes.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of action of this compound? [synapse.patsnap.com]

- 4. tga.gov.au [tga.gov.au]

- 5. The novel selective inhibitors of cyclin-dependent kinase 4/6: in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. assaygenie.com [assaygenie.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. onclive.com [onclive.com]

- 14. researchgate.net [researchgate.net]

- 15. Updated Overall Survival of Ribociclib plus Endocrine Therapy versus Endocrine Therapy Alone in Pre- and Perimenopausal Patients with HR+/HER2− Advanced Breast Cancer in MONALEESA-7: A Phase III Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Updated Overall Survival of Ribociclib plus Endocrine Therapy versus Endocrine Therapy Alone in Pre- and Perimenopausal Patients with HR+/HER2- Advanced Breast Cancer in MONALEESA-7: A Phase III Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A phase III trial of adjuvant ribociclib plus endocrine therapy versus endocrine therapy alone in patients with HR-positive/HER2-negative early breast cancer: final invasive disease-free survival results from the NATALEE trial - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Ribociclib-Induced G1 Cell Cycle Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribociclib, a selective inhibitor of cyclin-dependent kinase 4 and 6 (CDK4/6), has emerged as a critical therapeutic agent in the management of certain types of cancer, particularly hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. Its efficacy lies in its ability to halt the cell division cycle at the G1 phase, thereby preventing the proliferation of cancer cells. This in-depth technical guide elucidates the core mechanism by which Ribociclib exerts this cytostatic effect, providing a detailed overview of the signaling pathways involved, quantitative data from key studies, and the experimental protocols used to elucidate its mechanism of action.

The CDK4/6-Rb-E2F Pathway: Central to G1/S Transition

The progression of the cell cycle is a tightly regulated process, with checkpoints ensuring the fidelity of DNA replication and cell division. The transition from the G1 (first gap) phase to the S (synthesis) phase is a critical commitment point, largely governed by the activity of the CDK4/6-retinoblastoma (Rb) protein-E2F transcription factor pathway.

In normal and cancerous cells, mitogenic signals, such as those from growth factors, activate signaling cascades that lead to the expression of D-type cyclins (Cyclin D1, D2, D3). These cyclins then bind to and activate CDK4 and CDK6. The active Cyclin D-CDK4/6 complex subsequently phosphorylates the retinoblastoma protein (pRb).[1] In its hypophosphorylated state, pRb binds to the E2F family of transcription factors, sequestering them and preventing them from activating the transcription of genes necessary for S-phase entry.

Hyperphosphorylation of pRb by Cyclin D-CDK4/6 complexes leads to a conformational change in pRb, causing it to release E2F. The liberated E2F then activates the transcription of a suite of genes required for DNA synthesis and cell cycle progression, including Cyclin E, which in complex with CDK2, further phosphorylates pRb, creating a positive feedback loop that ensures irreversible entry into the S phase.

Ribociclib's Mechanism of Action: A Competitive Inhibitor

Ribociclib functions as a potent and selective small molecule inhibitor of CDK4 and CDK6. It competitively binds to the ATP-binding pocket of these kinases, preventing them from phosphorylating their substrates, most notably pRb.[2] By inhibiting CDK4/6 activity, Ribociclib ensures that pRb remains in its active, hypophosphorylated state. This, in turn, maintains the sequestration of E2F transcription factors, thereby blocking the expression of E2F target genes essential for the G1 to S phase transition. The ultimate outcome of this inhibition is a halt in cell cycle progression at the G1 phase, leading to a cytostatic effect on cancer cells.[2][3]

Signaling Pathway of Ribociclib-Induced G1 Arrest

Caption: Signaling pathway of Ribociclib-induced G1 cell cycle arrest.

Quantitative Data on Ribociclib's Activity

The efficacy of Ribociclib has been quantified in numerous preclinical studies. The following tables summarize key data on its inhibitory concentrations and its impact on cell cycle distribution.

Table 1: In Vitro Inhibitory Activity of Ribociclib

| Target/Cell Line | Assay Type | IC50 (nM) | Reference |

| CDK4/Cyclin D1 | Enzymatic | 10 | [4] |

| CDK6/Cyclin D3 | Enzymatic | 39 | [4] |

| MCF-7 (HR+ Breast Cancer) | Cell Proliferation | 110 | [5] |

| T-47D (HR+ Breast Cancer) | Cell Proliferation | 130 | [5] |

| CAMA-1 (HR+ Breast Cancer) | Cell Proliferation | 80 | [5] |

| MDA-MB-453 (TNBC, AR+) | Cell Proliferation | 49,000 | [6] |

| MDA-MB-468 (TNBC, AR-) | Cell Proliferation | 72,000 | [6] |

| 786-O (Renal Cell Carcinoma) | Cell Proliferation | 76-280 | [7] |

| ACHN (Renal Cell Carcinoma) | Cell Proliferation | 76-280 | [7] |

IC50: Half-maximal inhibitory concentration. TNBC: Triple-Negative Breast Cancer. AR: Androgen Receptor.

Table 2: Effect of Ribociclib on Cell Cycle Distribution in Hey1 Ovarian Cancer Cells (72h treatment)

| Ribociclib Concentration | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Reference |

| Control (DMSO) | ~55% | ~30% | ~15% | [8] |

| 1 µM | ~70% | ~20% | ~10% | [8] |

| 5 µM | ~80% | ~10% | ~10% | [8] |

Data are approximate values interpreted from graphical representations in the cited source.

Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of Ribociclib.

Western Blotting for Phosphorylated Rb

This protocol is used to assess the phosphorylation status of the retinoblastoma protein, a direct target of CDK4/6. A decrease in the levels of phosphorylated Rb (pRb) is indicative of CDK4/6 inhibition.

1. Cell Lysis:

-

Treat cells with Ribociclib at desired concentrations and time points.

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.

-

Scrape cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

2. Protein Quantification:

-

Determine the protein concentration of each lysate using a Bradford or BCA protein assay.

3. SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

4. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., anti-pRb Ser780 or anti-pRb Ser807/811) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane with TBST.

5. Detection:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Detect the chemiluminescent signal using an imaging system.

-

To control for protein loading, the membrane can be stripped and re-probed with an antibody for total Rb and a housekeeping protein like β-actin or GAPDH.

Caption: Workflow for Western blotting to detect phosphorylated Rb.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry is employed to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. An accumulation of cells in the G1 phase is the hallmark of Ribociclib's activity.

1. Cell Preparation and Fixation:

-

Treat cells with Ribociclib at various concentrations and for different durations.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by resuspending them in ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells and preserves their DNA.

-

Incubate the cells in ethanol for at least 2 hours at -20°C.

2. Staining:

-

Centrifuge the fixed cells to remove the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cells in a staining solution containing a fluorescent DNA-intercalating dye, such as Propidium Iodide (PI) or DAPI.

-

The staining solution should also contain RNase A to prevent the staining of double-stranded RNA.

-

Incubate the cells in the staining solution in the dark.

3. Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

The intensity of the fluorescence signal is directly proportional to the DNA content of each cell.

-

Cells in the G0/G1 phase will have a 2n DNA content and will show a single peak at a lower fluorescence intensity.

-

Cells in the G2/M phase will have a 4n DNA content and will exhibit a peak at twice the fluorescence intensity of the G1 peak.

-

Cells in the S phase will have a DNA content between 2n and 4n and will be distributed between the G1 and G2/M peaks.

4. Data Analysis:

-

Use cell cycle analysis software to deconvolute the DNA content histogram and calculate the percentage of cells in each phase of the cell cycle.

Caption: Workflow for cell cycle analysis by flow cytometry.

In Vitro CDK4/6 Kinase Assay

This biochemical assay directly measures the enzymatic activity of CDK4 and CDK6 and the inhibitory potential of compounds like Ribociclib.

1. Assay Components:

-

Recombinant active CDK4/Cyclin D and CDK6/Cyclin D complexes.

-

A specific substrate for CDK4/6, which is often a peptide derived from the Rb protein.

-

Adenosine triphosphate (ATP), which serves as the phosphate donor.

-

Ribociclib at a range of concentrations.

-

Assay buffer.

2. Assay Procedure:

-

In a multi-well plate, combine the CDK4/6 enzyme, the Rb-derived substrate, and varying concentrations of Ribociclib in the assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period.

-

Stop the reaction.

3. Detection of Kinase Activity:

-

The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

-

Radiometric assay: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.

-

Luminescence-based assay: Using a system where the amount of ATP remaining after the kinase reaction is converted into a luminescent signal (e.g., Kinase-Glo®). A higher kinase activity results in less ATP remaining and a lower luminescent signal.

-

Fluorescence-based assay: Using antibodies that specifically recognize the phosphorylated substrate, coupled with a fluorescent detection system.

-

4. Data Analysis:

-

The kinase activity at each Ribociclib concentration is measured and compared to the control (no inhibitor).

-

The data are plotted as percent inhibition versus inhibitor concentration, and the IC50 value is calculated from the resulting dose-response curve.

Caption: Logical relationship of components in a CDK4/6 kinase assay.

Conclusion

Ribociclib's mechanism of inducing G1 phase cell cycle arrest is a well-defined process centered on its selective inhibition of CDK4 and CDK6. By preventing the phosphorylation of the retinoblastoma protein, Ribociclib effectively blocks the downstream signaling cascade that is essential for the transition from the G1 to the S phase of the cell cycle. The quantitative data and detailed experimental protocols presented in this guide provide a comprehensive technical overview for researchers and professionals in the field of oncology and drug development, facilitating a deeper understanding of this important therapeutic agent.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Exploring treatment with Ribociclib alone or in sequence/combination with Everolimus in ER+HER2−Rb wild-type and knock-down in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ribociclib (LEE011) suppresses cell proliferation and induces apoptosis of MDA-MB-231 by inhibiting CDK4/6-cyclin D-Rb-E2F pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Regulation of cyclin D1 gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchportal.lih.lu [researchportal.lih.lu]

- 8. Signaling Pathways that Control Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ribociclib's Effect on the Retinoblastoma (Rb) Protein Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of ribociclib, a selective cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, with a specific focus on its effects on the retinoblastoma (Rb) protein pathway. This document details the molecular interactions, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the core biological processes.

Introduction to the Cyclin D-CDK4/6-Rb Pathway and Its Role in Cancer

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. A key regulator of the transition from the G1 phase (growth) to the S phase (DNA synthesis) is the retinoblastoma tumor suppressor protein (Rb).[1][2] In its active, hypophosphorylated state, Rb binds to the E2F family of transcription factors, preventing the expression of genes required for S-phase entry.[3][4]

The phosphorylation and subsequent inactivation of Rb are primarily driven by the cyclin D-CDK4/6 complex.[4][5] In many cancers, this pathway is dysregulated, often through the overexpression of cyclin D or loss of endogenous inhibitors like p16INK4A, leading to constitutive Rb phosphorylation, E2F release, and uncontrolled cell proliferation.[6][7] This makes the CDK4/6 kinases critical therapeutic targets.

Ribociclib (Kisqali®, formerly LEE011) is an orally bioavailable, selective inhibitor of CDK4 and CDK6 that has received FDA approval for the treatment of certain types of breast cancer.[5][6] By targeting CDK4/6, ribociclib restores the gatekeeper function of Rb, leading to cell cycle arrest and a reduction in tumor growth.[3][5]

Mechanism of Action of Ribociclib

Ribociclib functions as an ATP-competitive inhibitor, binding to the ATP-binding pockets of CDK4 and CDK6.[2][3] This prevents the kinase activity of the cyclin D-CDK4/6 complex, thereby blocking the phosphorylation of its primary substrate, the Rb protein.[4][5] The direct consequences of this inhibition are:

-

Maintenance of Hypophosphorylated Rb: Ribociclib prevents the hyperphosphorylation of Rb, keeping it in its active, growth-suppressive state.[4] Studies have demonstrated that ribociclib treatment leads to a dose-dependent decrease in phosphorylated Rb (pRb).[2][8]

-

Sequestration of E2F Transcription Factors: Active, hypophosphorylated Rb remains bound to E2F transcription factors.[3][4]

-

Suppression of E2F Target Genes: The sequestration of E2F prevents the transcription of genes essential for the G1-S transition, including those encoding for cyclin E, DNA polymerase, and thymidine kinase.[1][6][9]

-

G1 Cell Cycle Arrest: By blocking the molecular machinery required for S-phase entry, ribociclib induces a halt in the cell cycle at the G1 checkpoint.[3][4][5]

This targeted disruption of the cell cycle not only inhibits cancer cell proliferation but can also induce cellular senescence.[2]

References

- 1. Inhibition of the CDK4/6-Cyclin D-Rb Pathway by Ribociclib Augments Chemotherapy and Immunotherapy in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. What is the mechanism of action of Ribociclib Succinate? [synapse.patsnap.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Targeting the cyclin D–cyclin-dependent kinase (CDK)4/6–retinoblastoma pathway with selective CDK 4/6 inhibitors in hormone receptor-positive breast cancer: rationale, current status, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdlinx.com [mdlinx.com]

- 9. Inhibition of the CDK4/6-Cyclin D-Rb Pathway by Ribociclib Augments Chemotherapy and Immunotherapy in Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Pharmacology of Selective CDK4/6 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uncontrolled cell proliferation is a fundamental characteristic of cancer, often driven by dysregulation of the cell division cycle. A critical control point in this cycle is the transition from the G1 (growth) phase to the S (DNA synthesis) phase. This transition is governed by the Cyclin-Dependent Kinase (CDK) 4 and CDK6 enzymes and their regulatory partner, Cyclin D. The Cyclin D-CDK4/6 complex phosphorylates the Retinoblastoma tumor suppressor protein (pRb), a key gatekeeper of the cell cycle. This phosphorylation inactivates pRb, releasing the E2F transcription factor to initiate the expression of genes required for DNA replication.

In many cancers, this pathway is hyperactivated, leading to sustained proliferation. The strategic importance of this axis has led to the development of highly selective, ATP-competitive small molecule inhibitors of CDK4 and CDK6. Three such inhibitors—palbociclib, ribociclib, and abemaciclib—have been approved by the U.S. Food and Drug Administration (FDA) and have become a cornerstone of therapy, particularly for hormone receptor-positive (HR+) breast cancer.[1][2][3][4] This technical guide provides an in-depth overview of the preclinical pharmacology of these agents, focusing on their mechanism of action, comparative in vitro and in vivo profiles, and the key experimental methodologies used for their evaluation.

Mechanism of Action

The CDK4/6 Signaling Pathway

The activity of the CDK4/6-pRb axis is a convergence point for numerous mitogenic signaling pathways. Growth factor stimulation activates pathways like the Ras-MAPK and PI3K-AKT cascades, which in turn promote the transcription and stabilization of Cyclin D.[4][5] Cyclin D then binds to and activates CDK4 and CDK6. The active Cyclin D-CDK4/6 holoenzyme phosphorylates and inactivates pRb. This releases E2F transcription factors, which drive the expression of genes essential for S-phase entry and cell cycle progression.[4]

Pharmacological Inhibition

Palbociclib, ribociclib, and abemaciclib are reversible, ATP-competitive inhibitors that bind to the kinase domain of both CDK4 and CDK6.[6][7] This binding prevents the phosphorylation of pRb, thereby maintaining pRb in its active, hypophosphorylated state. Active pRb remains bound to E2F, preventing the transcription of S-phase genes and resulting in a cell cycle arrest in the G1 phase.[1][8] Preclinical studies show that continuous exposure to these inhibitors can lead to more durable anti-tumor effects, including the induction of cellular senescence (an irreversible growth arrest) and apoptosis (programmed cell death).[6][7]

In Vitro Preclinical Profile

Kinase Selectivity and Potency

While all three approved agents potently inhibit CDK4 and CDK6, they exhibit distinct selectivity profiles. Abemaciclib is notably more potent against CDK4/cyclin D1 than CDK6/cyclin D3.[1][6][7][8] In contrast, palbociclib shows nearly equal potency for both kinases.[1][8] Ribociclib has greater potency against CDK4 than CDK6, though the difference is less pronounced than with abemaciclib.[1][8] Abemaciclib also demonstrates inhibitory activity against other kinases at higher concentrations, a feature not prominent with the highly selective palbociclib and ribociclib.[8][9]

| Inhibitor | CDK4/Cyclin D1 (IC50 or Ki, nM) | CDK6/Cyclin D3 (IC50 or Ki, nM) | Selectivity (CDK6:CDK4 Ratio) |

| Palbociclib | 9 - 11 | 15 | ~1.5 |

| Ribociclib | 10 | 39 | ~4 |

| Abemaciclib | 2 (IC50) / 0.6 (Ki) | 10 (IC50) / 8.2 (Ki) | ~5 - 14 |

| Data compiled from multiple preclinical studies. Absolute values may vary based on assay conditions.[1][6][7][8][10][11] |

Cellular Effects

In retinoblastoma-proficient (Rb+) cancer cell lines, particularly HR+ breast cancer lines like MCF-7 and T-47D, CDK4/6 inhibitors consistently induce a potent G1 cell cycle arrest and inhibit proliferation.[6][12][13][14] The anti-proliferative effect is generally less pronounced in Rb-deficient cell lines, highlighting the critical role of pRb as the downstream effector of these drugs. Abemaciclib has demonstrated notable single-agent activity across a broader range of breast cancer cell lines compared to the other inhibitors.[9][15]

| Inhibitor | MCF-7 (ER+) (IC50, nM) | T-47D (ER+) (IC50, nM) | MDA-MB-468 (ER-) (IC50, nM) |

| Palbociclib | ~80 | >1000 | >1000 |

| Ribociclib | ~110 | ~105 | >1000 |

| Abemaciclib | ~35 | ~45 | ~800 |

| Representative IC50 values for cell viability after 72-96h treatment. Values are approximate and compiled from various sources for comparative purposes. Sensitivity can vary significantly based on assay type and duration. |

In Vivo Preclinical Profile

Xenograft and PDX Models

The anti-tumor activity of CDK4/6 inhibitors has been extensively validated in vivo using cell line-derived xenografts (CDX) and patient-derived xenograft (PDX) mouse models.[16][17][18] In these models, particularly those derived from HR+ breast cancers, all three inhibitors have demonstrated significant tumor growth inhibition and, in some cases, tumor regression.[16][19] Abemaciclib has shown efficacy as a single agent in multiple tumor models and possesses the unique ability among the three to effectively cross the blood-brain barrier, suggesting potential utility for treating brain metastases.[2][19]

Combination Studies

Preclinical studies provided a strong rationale for combining CDK4/6 inhibitors with other targeted agents. The most significant synergy has been observed with endocrine therapies, such as aromatase inhibitors (e.g., letrozole) and selective estrogen receptor degraders (e.g., fulvestrant).[5] The combination provides a dual blockade of mitogenic signaling and direct cell cycle machinery, which has proven highly effective in HR+ breast cancer models and has translated directly to clinical success. Combinations with HER2-targeted therapies and inhibitors of the PI3K pathway have also shown promise in relevant preclinical models.

Key Experimental Protocols

Detailed and standardized protocols are crucial for the accurate preclinical evaluation of CDK4/6 inhibitors.

Kinase Inhibition Assay (Biochemical)

This assay quantifies the direct inhibitory effect of a compound on the kinase activity of purified CDK4/6 enzymes.

-

Objective: To determine the IC50 (concentration for 50% inhibition) or Ki (inhibition constant) of a test compound.

-

Principle: Recombinant active CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme is incubated with a specific substrate (e.g., a pRb-derived peptide) and ATP. The inhibitor is added at various concentrations. Kinase activity is measured by quantifying the amount of phosphorylated substrate, often via radioactivity (³³P-ATP) or fluorescence/luminescence-based detection methods.

-

Methodology:

-

Reagents: Purified recombinant CDK4/Cyclin D1 and CDK6/Cyclin D3, kinase buffer, ATP, pRb peptide substrate, test inhibitor dilutions.

-

Procedure: Add enzyme, substrate, and inhibitor to wells of a microplate. Initiate the reaction by adding ATP.

-

Incubation: Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and quantify substrate phosphorylation. For radioactive assays, this involves capturing the peptide on a filter and measuring incorporated radioactivity. For other assays, a detection reagent is added to generate a signal proportional to phosphorylation.

-

Analysis: Plot percentage of inhibition against inhibitor concentration and fit to a dose-response curve to calculate the IC50.

-

Cell Proliferation Assay

This assay measures the effect of the inhibitor on cancer cell proliferation.

-

Objective: To determine the GI50 (concentration for 50% growth inhibition) or IC50.

-

Principle: It is critical to use assays that measure cell number or DNA content directly, rather than metabolic activity. CDK4/6-inhibited cells arrest in G1 but continue to grow in size, leading to an increase in mitochondria and ATP.[20][21][22] Metabolic assays (e.g., CellTiter-Glo®, MTT) can therefore fail to detect an effective cytostatic arrest. DNA-based assays (e.g., CyQuant®, Hoechst staining) provide a more accurate measure of proliferation.[20][21][22]

-

Methodology (DNA Content-Based):

-

Cell Plating: Seed cells in a 96-well plate at a low density and allow them to adhere overnight.

-

Treatment: Treat cells with a serial dilution of the CDK4/6 inhibitor. Include vehicle-only (DMSO) controls.

-

Incubation: Incubate for an extended period that allows for multiple cell doublings (e.g., 72-120 hours).

-

Lysis and Staining: At the end of the incubation, lyse the cells and add a fluorescent dye that binds specifically to DNA (e.g., CyQuant® GR dye).

-

Measurement: Read the fluorescence on a plate reader.

-

Analysis: Normalize the fluorescence of treated wells to control wells and plot against inhibitor concentration to determine the GI50.

-

Cell Cycle Analysis

This protocol uses flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

-

Objective: To confirm that the inhibitor induces a G1-phase arrest.

-

Principle: Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA. The amount of fluorescence is directly proportional to the amount of DNA in a cell. Cells in G1 have 2N DNA content, while cells in G2/M have 4N DNA content. Cells in S phase have an intermediate amount of DNA.

-

Methodology:

-

Treatment: Treat cultured cells with the test inhibitor (e.g., at 1x and 10x GI50) for a specified time (e.g., 24-48 hours).

-

Harvesting: Harvest cells by trypsinization and wash with cold PBS.

-

Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate for at least 2 hours at 4°C.[23][24][25][26]

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide and RNase A (to prevent staining of double-stranded RNA).[23][24][26]

-

Acquisition: Analyze the stained cells on a flow cytometer, exciting at 488 nm and collecting fluorescence emission.

-

Analysis: Gate on single cells and analyze the DNA content histogram to quantify the percentage of cells in G0/G1, S, and G2/M phases.

-

Western Blot Analysis

Western blotting is used to detect changes in the levels and phosphorylation status of key proteins in the CDK4/6 pathway.

-

Objective: To confirm target engagement by measuring the reduction in pRb phosphorylation.

-

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the target protein (e.g., total pRb, phospho-pRb at Ser780 or Ser807/811).

-

Methodology:

-

Lysate Preparation: Treat cells with the inhibitor, then lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.[27][28]

-

Electrophoresis: Denature protein lysates and separate them on an SDS-polyacrylamide gel.[29][30]

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[29][30]

-

Blocking: Block the membrane with a protein solution (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.[28]

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target (e.g., anti-phospho-Rb S780) overnight at 4°C.[27][28]

-

Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Add a chemiluminescent substrate and image the resulting signal.[29]

-

Analysis: Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).

-

In Vivo Xenograft Study

This assay evaluates the anti-tumor efficacy of an inhibitor in a living animal model.

-

Objective: To determine if the inhibitor can suppress tumor growth in vivo.

-

Principle: Human cancer cells or fragments of a patient's tumor are implanted subcutaneously or orthotopically into immunocompromised mice. Once tumors are established, mice are treated with the inhibitor, and tumor growth is monitored over time.

-

Methodology:

-

Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5-10 million MCF-7 cells) into the flank of immunocompromised mice (e.g., nude or NSG mice).

-

Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).[31]

-

Randomization: Randomize mice into treatment groups (e.g., vehicle control, inhibitor low dose, inhibitor high dose).

-

Treatment: Administer the drug according to a predetermined schedule (e.g., daily oral gavage).[31]

-

Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume. Monitor animal body weight and overall health.

-

Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size. Euthanize animals and excise tumors for pharmacodynamic analysis (e.g., Western blot for pRb).

-

Analysis: Compare the tumor growth curves between the treated and vehicle control groups. Calculate metrics such as Tumor Growth Inhibition (TGI).[19]

-

Summary and Future Perspectives

The selective CDK4/6 inhibitors palbociclib, ribociclib, and abemaciclib share a core mechanism of action, potently inducing G1 cell cycle arrest in Rb-proficient tumor cells. Preclinical pharmacology studies have been instrumental in defining their biological activity, identifying responsive tumor types, and establishing the powerful rationale for their combination with endocrine therapy. While similar, key preclinical differences in kinase selectivity, single-agent activity, and CNS penetration may help explain their distinct clinical profiles and guide future development.[1][2] Ongoing preclinical research is focused on elucidating mechanisms of acquired resistance, identifying predictive biomarkers beyond HR-positivity, and exploring novel combination strategies to further extend the benefit of this transformative class of anti-cancer agents.

References

- 1. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical Development of the CDK4/6 Inhibitors Ribociclib and Abemaciclib in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oncologynewscentral.com [oncologynewscentral.com]

- 4. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Preclinical characterization of abemaciclib in hormone receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A narrative review of the clinical development of CDK4/6 inhibitor abemaciclib in breast cancer - Yang - Translational Breast Cancer Research [tbcr.amegroups.org]

- 8. Targeting CDK4 and 6 in Cancer Therapy: Emerging Preclinical Insights Related to Abemaciclib - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Investigation of ribociclib, abemaciclib and palbociclib resistance in ER+ breast cancer cells reveal potential therapeutic opportunities` - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. ascopubs.org [ascopubs.org]

- 16. Inhibition of CDK4/6 by Palbociclib Significantly Extends Survival in Medulloblastoma Patient-Derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibition of CDK4/6 by Palbociclib Significantly Extends Survival in Medulloblastoma Patient-Derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. aacr.org [aacr.org]

- 19. Frontiers | Investigational cyclin-dependent kinase 4/6 inhibitor GLR2007 demonstrates activity against isocitrate dehydrogenase wild-type glioblastoma and other solid tumors in mice xenograft models [frontiersin.org]

- 20. researchgate.net [researchgate.net]

- 21. biorxiv.org [biorxiv.org]

- 22. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 24. igbmc.fr [igbmc.fr]

- 25. corefacilities.iss.it [corefacilities.iss.it]

- 26. vet.cornell.edu [vet.cornell.edu]

- 27. pubcompare.ai [pubcompare.ai]

- 28. Cell cycle analysis: Flow cytometry and Western blotting of the phosphorylated and non-phosphorylated protein of Retinoblastoma (pRb) [bio-protocol.org]

- 29. researchgate.net [researchgate.net]

- 30. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 31. aacrjournals.org [aacrjournals.org]

Methodological & Application

Application Notes and Protocols for In Vitro Assays with Ribociclib Succinate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro assays relevant to the study of Ribociclib succinate, a selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6). Detailed protocols for key experiments are provided to facilitate the investigation of its mechanism of action, potency, and potential resistance mechanisms.

Introduction

This compound is an orally bioavailable small molecule that selectively inhibits CDK4 and CDK6.[1][2][3] These kinases are crucial regulators of the cell cycle, and their inhibition by Ribociclib leads to the arrest of the cell cycle in the G1 phase.[1][3][4] This mechanism of action underlies its therapeutic use in certain types of cancer, particularly hormone receptor-positive (HR+) breast cancer.[2] In vitro studies have demonstrated that Ribociclib decreases the phosphorylation of the retinoblastoma protein (pRb), leading to G1 phase arrest and reduced cell proliferation in breast cancer cell lines.

Mechanism of Action: The CDK4/6-Rb Pathway

Ribociclib targets the Cyclin D-CDK4/6-Rb pathway, a critical signaling cascade that governs the G1-S phase transition of the cell cycle. In normal cell cycle progression, Cyclin D binds to and activates CDK4/6. This complex then phosphorylates the Retinoblastoma protein (Rb), causing it to release the E2F transcription factor. E2F then initiates the transcription of genes necessary for DNA synthesis and entry into the S phase. By inhibiting CDK4/6, Ribociclib prevents the phosphorylation of Rb, keeping it in its active, hypophosphorylated state.[1][4] This maintains the Rb-E2F complex, thereby blocking the G1-S transition and leading to cell cycle arrest.[1]

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound across various assays. IC50 values can vary depending on the cell line and assay conditions.

Table 1: Biochemical and Cellular IC50 Values for Ribociclib

| Assay Type | Target/Cell Line | IC50 (µM) | Reference |

| Biochemical Assay | CDK4 | 0.01 | [5] |

| Biochemical Assay | CDK6 | 0.039 | [5] |

| pRb Phosphorylation | pRb positive breast cancer cell lines | 0.06 - 1.2 | |

| Cell Cycle Arrest (G1) | Breast cancer cell lines | 0.07 - 0.89 | |

| Proliferation (BrdU uptake) | Breast cancer cell lines | 0.04 - 3.3 | |

| Proliferation | Neuroblastoma cell lines | Mean of 0.307 | [5] |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Cell Proliferation Assay (DNA-Based Method)

It is crucial to use DNA-based proliferation assays rather than metabolic assays (e.g., ATP-based) when evaluating CDK4/6 inhibitors. This is because cells arrested in G1 by these inhibitors can continue to grow in size, leading to an increase in mitochondria and ATP, which can mask the anti-proliferative effect in metabolic assays.[6][7][8]

Caption: Workflow for a DNA-based cell proliferation assay.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, T47D for breast cancer) in a 96-well plate at a density that allows for logarithmic growth throughout the experiment.

-

Adherence: Allow cells to adhere and resume growth for 24 hours in a humidified incubator at 37°C and 5% CO2.

-

Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the drug. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for a period that allows for multiple cell doublings in the control wells (typically 72-96 hours).

-

Cell Lysis and DNA Staining: At the end of the incubation period, lyse the cells and stain the cellular DNA using a fluorescent dye such as CyQUANT® GR dye, following the manufacturer's instructions.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the dye used.

-

Data Analysis: Plot the fluorescence intensity against the logarithm of the Ribociclib concentration. Use a non-linear regression model to calculate the IC50 value, which is the concentration of the drug that inhibits cell proliferation by 50%.

Western Blot for Phosphorylated Rb (pRb)

This assay directly measures the inhibition of CDK4/6 activity by assessing the phosphorylation status of its downstream target, Rb.

Protocol:

-

Cell Culture and Treatment: Culture cells to approximately 70-80% confluency and treat with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., pRb Ser780) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

To normalize for protein loading, probe a separate membrane or strip and re-probe the same membrane with an antibody for total Rb and a loading control (e.g., GAPDH or β-actin).

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities to determine the relative levels of pRb normalized to total Rb and the loading control.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle (G1, S, G2/M) and is used to confirm the G1 arrest induced by Ribociclib.

Caption: Workflow for cell cycle analysis by flow cytometry.

Protocol:

-

Cell Culture and Treatment: Treat cells with this compound at various concentrations for a defined period (e.g., 24-48 hours).

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A to prevent staining of double-stranded RNA.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the fluorescence intensity.

-

Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content. Deconvolute the histogram to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G1 phase is indicative of Ribociclib's activity.

Colony Formation Assay

This long-term assay assesses the ability of single cells to proliferate and form colonies, providing insight into the cytostatic or cytotoxic effects of the drug.

Protocol:

-

Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in a 6-well plate.

-

Treatment: After 24 hours, treat the cells with different concentrations of this compound. The treatment can be continuous or for a defined period, followed by washout.

-

Incubation: Incubate the plates for 10-14 days, allowing sufficient time for colonies to form in the control wells.

-

Staining: Wash the colonies with PBS, fix with methanol, and stain with a solution of crystal violet.

-

Quantification: After washing away the excess stain and drying the plates, count the number of colonies (typically defined as having >50 cells). The results can also be quantified by dissolving the stain and measuring the absorbance.

-

Analysis: Compare the number and size of colonies in the treated wells to the control wells to determine the effect of Ribociclib on long-term cell survival and proliferation.

Assays for Studying Ribociclib Resistance

The development of resistance to CDK4/6 inhibitors is a clinical challenge.[9] In vitro models of acquired resistance can be generated by chronically exposing cancer cell lines to increasing concentrations of Ribociclib.[10] These resistant cell lines can then be used to investigate the underlying mechanisms of resistance.

Key Assays for Resistance Studies:

-

Proliferation and Colony Formation Assays: To confirm the resistant phenotype by demonstrating a rightward shift in the IC50 curve and sustained colony growth in the presence of Ribociclib.[11]

-

Western Blotting: To investigate changes in the expression or phosphorylation of key proteins in the CDK4/6-Rb pathway (e.g., Rb, CDK4, CDK6, Cyclin D1) and alternative signaling pathways (e.g., PI3K/AKT, MAPK).[9]

-

Cell Cycle Analysis: To determine if resistant cells can bypass the G1 arrest induced by Ribociclib.[11]

-

RNA Sequencing/Proteomics: To identify global changes in gene and protein expression that may contribute to the resistant phenotype.[10]

By employing these detailed protocols, researchers can effectively investigate the in vitro effects of this compound, contributing to a deeper understanding of its therapeutic potential and the mechanisms of response and resistance.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound - NCI [cancer.gov]

- 3. nbinno.com [nbinno.com]

- 4. What is the mechanism of action of this compound? [synapse.patsnap.com]

- 5. selleckchem.com [selleckchem.com]

- 6. biorxiv.org [biorxiv.org]

- 7. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Investigation of ribociclib, abemaciclib and palbociclib resistance in ER+ breast cancer cells reveal potential therapeutic opportunities` - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Determining the IC50 of Ribociclib in Cancer Cell Lines

Introduction

Ribociclib is an orally bioavailable, selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] The cyclin D-CDK4/6-retinoblastoma (Rb) pathway is a critical regulator of the cell cycle at the G1 to S phase transition.[2][3][4] In many cancer types, this pathway is dysregulated, leading to uncontrolled cellular proliferation.[4][5] Ribociclib functions by binding to and inhibiting the kinase activity of CDK4 and CDK6.[1][4] This action prevents the phosphorylation of the retinoblastoma protein (pRb), maintaining it in a hypophosphorylated state.[4] As a result, the E2F transcription factors remain bound to pRb, which halts the transcription of genes necessary for the cell to enter the S phase, leading to G1 phase cell cycle arrest and a reduction in tumor growth.[1][4][5] These application notes provide a summary of reported IC50 values for Ribociclib across various cancer cell lines and a detailed protocol for determining the IC50 in a laboratory setting.

Ribociclib Mechanism of Action

Ribociclib selectively targets the Cyclin D-CDK4/6-Rb pathway to enforce a cell cycle checkpoint. In response to mitogenic signals, cyclin D levels rise and form active complexes with CDK4 or CDK6.[2][3] These complexes then phosphorylate the retinoblastoma protein (pRb), causing it to release the E2F transcription factor.[2][3] E2F is then free to activate the transcription of genes required for the transition from the G1 to the S phase of the cell cycle.[2][3] Ribociclib inhibits CDK4/6, preventing pRb phosphorylation and thereby arresting the cell cycle in the G1 phase.[1]

Figure 1: Ribociclib signaling pathway.

Ribociclib IC50 Values in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for Ribociclib have been determined in a variety of cancer cell lines, demonstrating its efficacy across different cancer types.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Breast Cancer | |||

| CAMA-1 | Breast Cancer (ER+) | 0.080 ± 0.01 | [6] |

| MCF-7 | Breast Cancer (ER+) | 0.096 ± 0.011 | [6] |

| T47D | Breast Cancer (ER+) | 0.063 ± 0.007 | [6] |

| MDA-MB-453 | Triple-Negative Breast Cancer (AR+) | 0.049 ± 0.0006 | [7] |

| MDA-MB-231 | Triple-Negative Breast Cancer (AR-) | Not specified, higher than MDA-MB-453 | [7] |

| MDA-MB-468 | Triple-Negative Breast Cancer (AR-) | 0.072 ± 0.0036 | [7] |

| Hematological Malignancies | |||

| JeKo-1 | Mantle Cell Lymphoma | 0.041 ± 0.006 | [6] |

| SEM | Acute Lymphoblastic Leukemia | 0.354 ± 0.034 | [6] |

| REH | Acute Lymphoblastic Leukemia | 0.384 ± 0.027 | [6] |

| MOLM-13 | Acute Myeloid Leukemia | 0.284 ± 0.021 | [6] |

| Pfeiffer | Diffuse Large B-cell Lymphoma | 0.260 ± 0.018 | [6] |

| Renal Cell Carcinoma | |||

| 786-O | Renal Cell Carcinoma | 0.076 - 0.280 | [8] |

| ACHN | Renal Cell Carcinoma | 0.076 - 0.280 | [8] |

| Caki-2 | Renal Cell Carcinoma | 0.076 - 0.280 | [8] |

| SN12C | Renal Cell Carcinoma | 0.076 - 0.280 | [8] |

| UMRC2 | Renal Cell Carcinoma | 0.076 - 0.280 | [8] |

| UMRC3 | Renal Cell Carcinoma | 0.076 - 0.280 | [8] |

| TK10 | Renal Cell Carcinoma | 0.076 - 0.280 | [8] |

| Caki-1 | Renal Cell Carcinoma | > 0.8 | [8] |

| A498 | Renal Cell Carcinoma | > 0.8 | [8] |

| Head and Neck Cancer | |||

| Detroit562 | HPV-negative SCCHN | ~0.5 - 2.0 | [9] |

| Cal27 | HPV-negative SCCHN | ~0.5 - 2.0 | [9] |

| FaDu | HPV-negative SCCHN | ~0.5 - 2.0 | [9] |

| SCC9 | HPV-negative SCCHN | ~0.5 - 2.0 | [9] |

| SCC15 | HPV-negative SCCHN | ~0.5 - 2.0 | [9] |

| SCC25 | HPV-negative SCCHN | ~0.5 - 2.0 | [9] |

Protocol for IC50 Determination using MTT Assay

This protocol details the steps for determining the IC50 of Ribociclib in adherent cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow MTT to purple formazan crystals.

Materials and Reagents

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Ribociclib

-

Dimethyl sulfoxide (DMSO), sterile

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

MTT solution (5 mg/mL in sterile PBS)

-

96-well flat-bottom sterile culture plates

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

-

CO2 incubator (37°C, 5% CO2)

Experimental Procedure

Day 1: Cell Seeding

-

Culture the selected cancer cell line until it reaches approximately 80% confluency.

-

Wash the cells with PBS and detach them using Trypsin-EDTA.

-

Resuspend the cells in complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).

-

Dilute the cell suspension to the optimal seeding density (typically 5,000-10,000 cells/well) in a final volume of 100 µL per well in a 96-well plate.[10]

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[11]

Day 2: Drug Treatment

-

Prepare a stock solution of Ribociclib in DMSO.

-

Perform serial dilutions of Ribociclib in complete culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 10 µM). It is recommended to perform a wide range of concentrations for the initial experiment.[11]

-

Include a vehicle control (medium with the same percentage of DMSO used for the highest drug concentration) and a blank control (medium only, no cells).

-

Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells. Each concentration should be tested in triplicate.

-

Return the plate to the incubator for 72 hours.[11]

Day 5: MTT Assay and Data Collection

-

After the 72-hour incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well.[10]

-

Incubate the plate for an additional 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[10]

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

-

Place the plate on a shaker for 5-10 minutes to ensure complete dissolution of the formazan.[10]

-

Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis

-

Subtract the average absorbance of the blank wells from all other absorbance readings.

-

Calculate the percentage of cell viability for each Ribociclib concentration using the following formula: % Cell Viability = (Absorbance of Treated Wells / Absorbance of Vehicle Control Wells) x 100

-

Plot the percentage of cell viability against the logarithm of the Ribociclib concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of Ribociclib that causes a 50% reduction in cell viability.[12] Software such as GraphPad Prism is commonly used for this analysis.[13]

Experimental Workflow for IC50 Determination

The following diagram outlines the key steps in the experimental workflow for determining the IC50 of Ribociclib.

Figure 2: Experimental workflow for IC50 determination.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Ribociclib Succinate? [synapse.patsnap.com]

- 5. What is the mechanism of action of this compound? [synapse.patsnap.com]

- 6. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Inhibition of the CDK4/6-Cyclin D-Rb Pathway by Ribociclib Augments Chemotherapy and Immunotherapy in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. texaschildrens.org [texaschildrens.org]

- 12. youtube.com [youtube.com]

- 13. IC50 determination and cell viability assay [bio-protocol.org]

Application Notes and Protocols for Detecting pRb Inhibition by Ribociclib via Western Blot

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Retinoblastoma protein (Rb) is a critical tumor suppressor that governs the G1/S checkpoint of the cell cycle. Its activity is primarily regulated by phosphorylation mediated by Cyclin-Dependent Kinases 4 and 6 (CDK4/6). In many cancers, the CDK4/6-Cyclin D-Rb pathway is dysregulated, leading to uncontrolled cell proliferation. Ribociclib is a selective inhibitor of CDK4/6 that has shown significant therapeutic efficacy by preventing the phosphorylation of pRb, thereby maintaining it in its active, growth-suppressive state and inducing G1 cell cycle arrest.[1][2][3] This document provides a detailed protocol for utilizing Western blot to detect the inhibition of pRb phosphorylation in cancer cell lines following treatment with Ribociclib.

Signaling Pathway of pRb Phosphorylation and Ribociclib Inhibition

The progression from the G1 to the S phase of the cell cycle is tightly controlled by the Retinoblastoma protein (pRb). In its hypophosphorylated state, pRb binds to the E2F family of transcription factors, preventing the expression of genes required for DNA synthesis. Mitogenic signals lead to the activation of the Cyclin D-CDK4/6 complex, which then phosphorylates pRb. This phosphorylation event causes a conformational change in pRb, leading to the release of E2F and subsequent cell cycle progression.[4][5] Ribociclib specifically inhibits the kinase activity of CDK4 and CDK6, thus preventing the phosphorylation of pRb and holding the cell in the G1 phase.[1][2]

Experimental Workflow

The overall experimental process involves treating cultured cancer cells with Ribociclib, preparing whole-cell lysates, and then performing a Western blot to analyze the phosphorylation status of pRb.

Experimental Protocols

Protocol 1: Cell Culture and Ribociclib Treatment

This protocol is optimized for a human breast cancer cell line like MCF-7 but can be adapted for other Rb-proficient cancer cell lines.

-

Cell Seeding:

-

Seed cells (e.g., MCF-7) in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

-

-

Ribociclib Treatment:

-

Prepare a stock solution of Ribociclib (e.g., 10 mM in DMSO) and store it at -20°C.

-

The day after seeding, treat the cells with varying concentrations of Ribociclib. A common concentration range to test for efficacy is 100 nM to 1 µM.[6][7]

-

Include a vehicle control (DMSO) at the same final concentration as the highest Ribociclib dose.

-

Incubate the cells for 24 to 72 hours at 37°C in a 5% CO2 incubator. A 24-hour time point is often sufficient to observe changes in pRb phosphorylation.[6][7][8]

-

-

Cell Harvest:

-

After the incubation period, place the plate on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

-

Proceed immediately to cell lysis.

-

Protocol 2: Western Blot for pRb Phosphorylation

-

Cell Lysis:

-

Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (whole-cell lysate) to a new pre-chilled tube.

-

-

Protein Quantification:

-

Sample Preparation:

-

SDS-PAGE:

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane. A wet transfer at 100V for 60-90 minutes at 4°C is recommended for optimal transfer of pRb (a large protein).[12][14]

-

After transfer, briefly wash the membrane with deionized water and then with 1x TBST (Tris-Buffered Saline with 0.1% Tween-20).

-

-

Blocking:

-

Antibody Incubation:

-

Primary Antibody: Incubate the membrane with the primary antibody diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with 1x TBST.

-

Secondary Antibody: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in 5% BSA/TBST for 1 hour at room temperature.

-

Final Washes: Wash the membrane three times for 10 minutes each with 1x TBST.

-

-

Detection:

-

Prepare the Enhanced Chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

-

Incubate the membrane with the ECL reagent for 1-5 minutes.

-

Capture the chemiluminescent signal using a digital imager or X-ray film.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-pRb signal to the total pRb signal to determine the relative change in phosphorylation. Further normalize to the loading control to account for any variations in protein loading.

-

Data Presentation